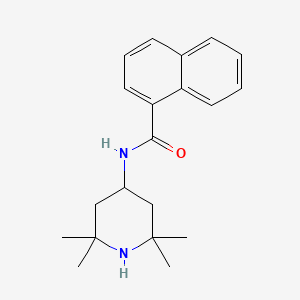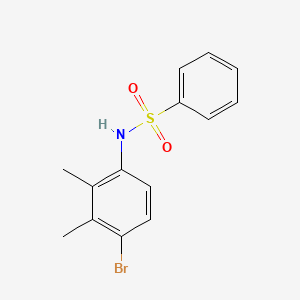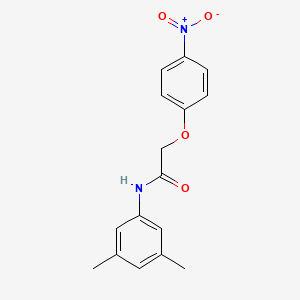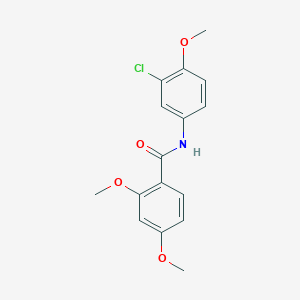![molecular formula C19H15BrN4O2S B5851875 N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)
N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide, commonly known as BTE-1, is a novel small molecule inhibitor that has been developed for the treatment of cancer. BTE-1 has shown promising results in preclinical studies, and its mechanism of action is being investigated to understand its potential therapeutic applications.
Mechanism of Action
BTE-1 inhibits the activity of a protein called BCL-2, which is overexpressed in many types of cancer cells. BCL-2 is involved in regulating apoptosis, and its overexpression can lead to cancer cell survival and resistance to chemotherapy. By inhibiting BCL-2, BTE-1 induces apoptosis in cancer cells and sensitizes them to chemotherapy.
Biochemical and physiological effects:
BTE-1 has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective cancer treatment. In addition to its anti-cancer properties, BTE-1 has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of BTE-1 is its specificity for BCL-2, which reduces the risk of off-target effects. However, its low solubility and stability may limit its use in certain experimental settings. Further optimization of its formulation and delivery methods may be necessary to overcome these limitations.
Future Directions
Future research on BTE-1 could focus on optimizing its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce potential toxicity. In addition, investigations into its mechanism of action could lead to the development of new cancer therapies targeting BCL-2 and related proteins. Finally, clinical trials could be conducted to evaluate the safety and efficacy of BTE-1 in human cancer patients.
Synthesis Methods
BTE-1 is synthesized by reacting 5-bromo-2-thiophenecarboxylic acid with hydrazine hydrate to form 5-bromo-2-thiophenecarbohydrazide. This intermediate is then reacted with 4-nitrobenzaldehyde to form 4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}benzaldehyde. Finally, this compound is reacted with nicotinamide to form BTE-1.
Scientific Research Applications
BTE-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BTE-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[4-[(E)-N-[(5-bromothiophene-2-carbonyl)amino]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S/c1-12(23-24-19(26)16-8-9-17(20)27-16)13-4-6-15(7-5-13)22-18(25)14-3-2-10-21-11-14/h2-11H,1H3,(H,22,25)(H,24,26)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKHJRSRLOYFLO-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(S1)Br)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(S1)Br)/C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)


![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)